molecular formula C18H18Cl2O4 B14561089 Bis(4-chloro-2,6-dimethylphenoxy)acetic acid CAS No. 62243-40-7

Bis(4-chloro-2,6-dimethylphenoxy)acetic acid

Cat. No.: B14561089
CAS No.: 62243-40-7
M. Wt: 369.2 g/mol
InChI Key: BZJOUCMDJWBUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chloro-2,6-dimethylphenoxy)acetic acid is an organic compound characterized by the presence of two 4-chloro-2,6-dimethylphenoxy groups attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chloro-2,6-dimethylphenoxy)acetic acid typically involves the reaction of 4-chloro-2,6-dimethylphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-2,6-dimethylphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenoxyacetic acids.

Scientific Research Applications

Bis(4-chloro-2,6-dimethylphenoxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Bis(4-chloro-2,6-dimethylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)acetic acid
  • Bis(4-chlorophenoxy)acetic acid
  • 2,2-Bis(4-chlorophenyl)acetic acid

Uniqueness

Bis(4-chloro-2,6-dimethylphenoxy)acetic acid is unique due to the presence of the 2,6-dimethyl groups on the phenoxy rings. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

CAS No.

62243-40-7

Molecular Formula

C18H18Cl2O4

Molecular Weight

369.2 g/mol

IUPAC Name

2,2-bis(4-chloro-2,6-dimethylphenoxy)acetic acid

InChI

InChI=1S/C18H18Cl2O4/c1-9-5-13(19)6-10(2)15(9)23-18(17(21)22)24-16-11(3)7-14(20)8-12(16)4/h5-8,18H,1-4H3,(H,21,22)

InChI Key

BZJOUCMDJWBUEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC(C(=O)O)OC2=C(C=C(C=C2C)Cl)C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.